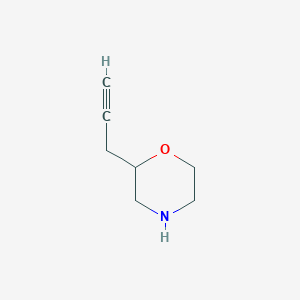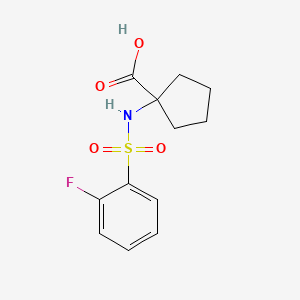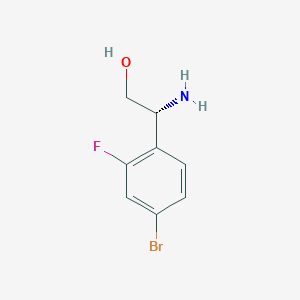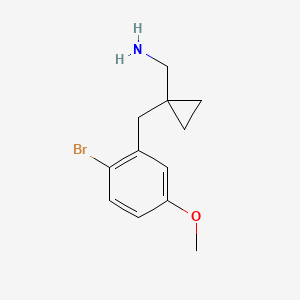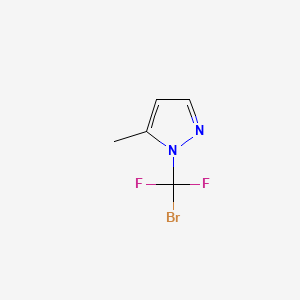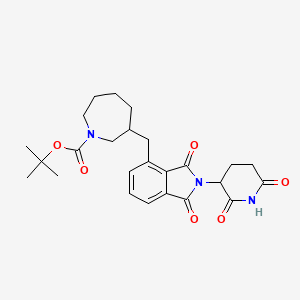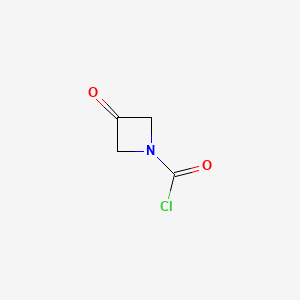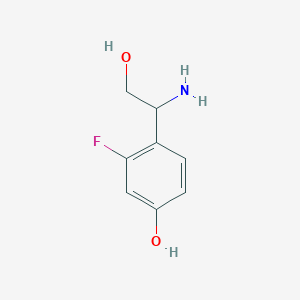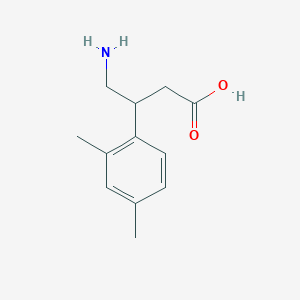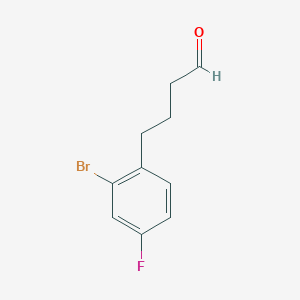
(1R,2S)-2-(2-methylprop-2-enyl)cyclohexan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,2S)-2-(2-methylprop-2-enyl)cyclohexan-1-ol is a chiral organic compound with a cyclohexane ring substituted with a hydroxyl group and a 2-methylprop-2-enyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1R,2S)-2-(2-methylprop-2-enyl)cyclohexan-1-ol typically involves the following steps:
Starting Material: The synthesis begins with a suitable cyclohexane derivative.
Alkylation: Introduction of the 2-methylprop-2-enyl group through an alkylation reaction.
Hydroxylation: Introduction of the hydroxyl group at the desired position using reagents such as osmium tetroxide or other hydroxylating agents.
Chiral Resolution: Separation of the desired enantiomer using chiral chromatography or other resolution techniques.
Industrial Production Methods: Industrial production may involve optimized versions of the above synthetic routes, with a focus on cost-effectiveness, yield, and scalability. Catalysts and specific reaction conditions are tailored to maximize efficiency and minimize by-products.
Types of Reactions:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like chromium trioxide or PCC (pyridinium chlorochromate).
Reduction: The compound can undergo reduction reactions to form various derivatives, such as the reduction of the double bond in the 2-methylprop-2-enyl group.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions:
Oxidation: Chromium trioxide, PCC.
Reduction: Hydrogen gas with a palladium catalyst, lithium aluminum hydride.
Substitution: Thionyl chloride, phosphorus tribromide.
Major Products:
Oxidation: Formation of the corresponding ketone.
Reduction: Formation of saturated derivatives.
Substitution: Formation of alkyl halides or other substituted products.
Scientific Research Applications
(1R,2S)-2-(2-methylprop-2-enyl)cyclohexan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of (1R,2S)-2-(2-methylprop-2-enyl)cyclohexan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group and the 2-methylprop-2-enyl group play crucial roles in its binding affinity and activity. The compound may modulate biochemical pathways by acting as an inhibitor or activator of specific enzymes.
Comparison with Similar Compounds
(1R,2S)-2-(2-methylprop-2-enyl)cyclohexan-1-one: Similar structure but with a ketone group instead of a hydroxyl group.
(1R,2S)-2-(2-methylprop-2-enyl)cyclohexane: Lacks the hydroxyl group, making it less polar.
(1R,2S)-2-(2-methylprop-2-enyl)cyclohexanol: Similar but with different stereochemistry.
Uniqueness: (1R,2S)-2-(2-methylprop-2-enyl)cyclohexan-1-ol is unique due to its specific stereochemistry, which can significantly influence its chemical reactivity and biological activity
Properties
CAS No. |
101859-19-2 |
|---|---|
Molecular Formula |
C10H18O |
Molecular Weight |
154.25 g/mol |
IUPAC Name |
(1R,2S)-2-(2-methylprop-2-enyl)cyclohexan-1-ol |
InChI |
InChI=1S/C10H18O/c1-8(2)7-9-5-3-4-6-10(9)11/h9-11H,1,3-7H2,2H3/t9-,10+/m0/s1 |
InChI Key |
GRXZGJVJOZWDAN-VHSXEESVSA-N |
Isomeric SMILES |
CC(=C)C[C@@H]1CCCC[C@H]1O |
Canonical SMILES |
CC(=C)CC1CCCCC1O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(R)-7-Methyl-6-azaspiro[3.4]octane](/img/structure/B15313583.png)
